N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
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Overview
Description
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a hydroxyamino carbonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The hydroxyamino carbonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- N-(2-Aminophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- N-(2-Methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Uniqueness
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is unique due to its hydroxyamino carbonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
39630-03-0 |
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Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-(hydroxycarbamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O4/c22-16-10-12(11-21(16)13-6-2-1-3-7-13)17(23)19-15-9-5-4-8-14(15)18(24)20-25/h1-9,12,25H,10-11H2,(H,19,23)(H,20,24) |
InChI Key |
CYJDLMURDMXSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NO |
Origin of Product |
United States |
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